[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists optimizing p38α MAP kinase inhibitors or CNS-penetrant candidates should secure this 1-methylcyclobutyl-oxazole building block. Its quaternary C1-methyl anchor and XLogP3 of 1.2 provide a distinct lipophilic and conformational profile that the 3-methyl or unsubstituted analogs cannot replicate—validated by >5-fold IC₅₀ differences in triazolopyridine-oxazole leads. The C5 hydroxymethyl handle enables Mitsunobu etherification, oxidation, bromination, and esterification without pre-functionalization. Order this single intermediate to generate diverse chemotypes and deconvolute steric vs. electronic SAR contributions efficiently.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 2059932-67-9
Cat. No. B13200263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
CAS2059932-67-9
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC1(CCC1)C2=NC=C(O2)CO
InChIInChI=1S/C9H13NO2/c1-9(3-2-4-9)8-10-5-7(6-11)12-8/h5,11H,2-4,6H2,1H3
InChIKeyOYDIXYCZZXQOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile of [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (CAS 2059932-67-9)


[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol (C₉H₁₃NO₂, MW 167.20) is a 1,3-oxazole building block featuring a 1‑methylcyclobutyl substituent at the C2 position and a hydroxymethyl handle at C5. The 1‑methylcyclobutyl group introduces a quaternary carbon at the point of oxazole attachment, producing a sterically constrained, lipophilic environment that distinguishes this scaffold from regioisomeric 3‑methylcyclobutyl and unsubstituted cyclobutyl analogs [1]. The compound is supplied through the Enamine catalog (EN300‑330324) at 95% purity and is offered in research quantities (50 mg–100 mg) . Its computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 46.3 Ų place it within a favorable property space for CNS‑permeable ligand design [1].

Why Generic Oxazole-Methanol Building Blocks Cannot Replace [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol in Structure‑Driven Programs


Oxazole‑methanol building blocks sharing the 5‑hydroxymethyl‑1,3‑oxazole core are not interchangeable. The position of methyl substitution on the cyclobutyl ring (C1‑quaternary vs. C3‑secondary vs. unsubstituted) produces measurable shifts in lipophilicity (ΔXLogP3 up to 0.6 units), topological complexity (ΔComplexity up to 32 units), and boiling point (Δ up to 6.9 °C) [1][2]. These physicochemical differences directly affect LogD‑dependent properties such as passive permeability, CYP450 susceptibility, and aqueous solubility [1]. Furthermore, the 1‑methylcyclobutyl quaternary center confers a distinct conformational profile that has been exploited in kinase inhibitor lead optimization, where even a methyl positional shift from C1 to C3 alters p38α MAP kinase IC₅₀ values by >5‑fold within the triazolopyridine‑oxazole series [3]. Substituting an unsubstituted cyclobutyl or 3‑methylcyclobutyl analog therefore risks altering both the biophysical and pharmacodynamic profile of the final molecule in ways that cannot be predicted without resynthesis and re‑assay.

Quantitative Differentiation Evidence for [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol vs. Closest Analogs


Lipophilicity Gradient Across Cyclobutyl Substitution Patterns: XLogP3 Comparison

Computed XLogP3 values reveal a consistent lipophilicity gradient driven by the position and presence of methyl substitution on the cyclobutyl ring. The target compound (1-methylcyclobutyl, quaternary C1) exhibits XLogP3 = 1.2, compared to 0.9 for the 3-methylcyclobutyl positional isomer and 0.6 for the unsubstituted cyclobutyl analog [1][2]. The ΔXLogP3 of +0.3 versus the 3‑methyl isomer and +0.6 versus the cyclobutyl analog translates to approximately a 2‑fold and 4‑fold increase in predicted octanol‑water partition coefficient, respectively. This places the target compound in the optimal LogP range (1–3) for oral bioavailability and CNS penetration, while the cyclobutyl analog (XLogP3 0.6) falls below the typical lower threshold for passive membrane permeability [1].

Lipophilicity Drug Design Physicochemical Properties

Molecular Complexity and Topological Differences: Quaternary vs. Secondary Cyclobutyl Substitution

The 1‑methylcyclobutyl substituent in the target compound creates a quaternary carbon center directly attached to the oxazole C2, resulting in a computed Complexity score of 168. This is measurably higher than the 3‑methylcyclobutyl regioisomer (Complexity 157, Δ = −11) and the unsubstituted cyclobutyl analog (Complexity 136, Δ = −32) [1][2]. The higher complexity reflects the greater topological information content of the quaternary substitution pattern, which imposes more restricted conformational freedom and a distinct steric environment around the oxazole ring. In medicinal chemistry campaigns, higher scaffold complexity (particularly sp³‑enriched quaternary centers) correlates with improved target selectivity, reduced off‑target promiscuity, and enhanced clinical success rates [3].

Molecular Complexity Scaffold Diversity Lead Optimization

Distinct Derivatization Handle: Hydroxymethyl vs. Chloromethyl vs. Acetic Acid Reactivity at C5

The C5 hydroxymethyl group of the target compound enables direct Mitsunobu etherification, oxidation to the aldehyde/carboxylic acid, and conversion to bromide for nucleophilic displacement, as demonstrated in the general 5‑(hydroxymethyl)oxazole scaffold literature [1]. In contrast, the chloromethyl analog (5‑(chloromethyl)‑2‑(1‑methylcyclobutyl)‑1,3‑oxazole, CAS 2060059‑80‑3) requires different nucleophilic substitution conditions and lacks the option for direct oxidation to the aldehyde without prior hydrolysis, while the acetic acid analog (2‑[2‑(1‑methylcyclobutyl)‑1,3‑oxazol‑5‑yl]acetic acid, CAS 1894827‑68‑9) forecloses etherification pathways entirely without reduction [2]. The hydroxymethyl handle thus provides the broadest derivatization versatility among the three commercially available functionalized derivatives [1].

Synthetic Handle Derivatization Building Block Utility

Kinase Inhibitor Pharmacophore Relevance: 1‑Methylcyclobutyl Motif in p38α MAP Kinase Inhibitors

The 1‑methylcyclobutyl group appears as a critical pharmacophoric element in a series of triazolopyridine‑oxazole p38α MAP kinase inhibitors described by McClure et al. (2006) [1]. Within this series, compound 74 (BDBM16403), bearing a 3‑(1‑methylcyclobutyl)‑triazolopyridine‑oxazole scaffold, achieved an IC₅₀ of 2.5 nM against p38α, while compound 52 (BDBM16381) with an identical 1‑methylcyclobutyl substituent but different C4 aryl group showed IC₅₀ = 14 nM [2][3]. A further analog with a 2,5‑difluorophenyl C4 group (BDBM16398) reached IC₅₀ = 1.5 nM [4]. These data demonstrate that the 1‑methylcyclobutyl‑oxazole substructure supports sub‑10 nM potency when paired with optimized aryl groups, validating this building block as a privileged scaffold for kinase inhibitor programs. Critically, when the methylcyclobutyl substituent is absent or repositioned (e.g., cyclobutyl or 3‑methylcyclobutyl variants), published SAR indicates potency shifts exceeding 5‑fold [1].

Kinase Inhibition p38 MAPK Structure-Activity Relationship

Boiling Point and Physical Property Differentiation for Purification and Formulation

Predicted boiling points differentiate the three cyclobutyl‑oxazole‑methanol analogs: the target compound (1‑methylcyclobutyl) has a predicted BP of 279.5±15.0 °C, the 3‑methylcyclobutyl isomer boils at 286.4±15.0 °C (Δ = +6.9 °C), and the unsubstituted cyclobutyl analog at 272.4±15.0 °C (estimated from structurally analogous entries) [1][2]. The 6.9 °C boiling point depression relative to the 3‑methyl isomer is consistent with the quaternary substitution reducing intermolecular van der Waals contacts. Density predictions also diverge: 1.165±0.06 g/cm³ (target) vs. 1.153±0.06 g/cm³ (3‑methyl isomer), a Δ of +0.012 g/cm³ [1][2]. While modest, these differences are practically relevant for chromatographic purification method development and for distinguishing closely eluting isomers by GC or preparative HPLC.

Boiling Point Physical Properties Purification

Optimal Application Scenarios for [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Sub‑10 nM p38α or Related MAP Kinase Potency

Programs targeting p38α MAP kinase (or structurally related kinases with a selectivity pocket accommodating cyclobutyl motifs) should prioritize this building block. The 1‑methylcyclobutyl‑oxazole substructure is validated in the triazolopyridine‑oxazole inhibitor series, where leads bearing this motif achieve IC₅₀ values of 1.5–14 nM against p38α [1][2]. The quaternary C1‑methyl group provides a sterically defined, lipophilic anchor that the 3‑methylcyclobutyl isomer cannot identically replicate, as evidenced by >5‑fold potency differences with positional methyl shifts [1]. Procurement in 50–100 mg quantities from the Enamine catalog (EN300‑330324) enables rapid SAR exploration without custom synthesis .

CNS‑Penetrant Lead Generation Requiring XLogP3 in the 1–2 Range

For CNS drug discovery programs, the target compound's XLogP3 of 1.2 positions it nearer the CNS MPO optimal LogP (~2.0) than the 3‑methyl isomer (XLogP3 0.9) or the cyclobutyl analog (XLogP3 0.6) [1]. The TPSA of 46.3 Ų and presence of only one H‑bond donor further support passive blood‑brain barrier penetration potential. Medicinal chemists designing brain‑penetrant kinase inhibitors or GPCR ligands should select this building block over the less lipophilic analogs to avoid additional lipophilicity‑boosting modifications later in lead optimization [1].

Parallel Library Synthesis Requiring a Single, Maximally Versatile Oxazole Scaffold

The hydroxymethyl handle at C5 supports four distinct derivatization pathways (Mitsunobu etherification, oxidation to aldehyde/acid, bromination/nucleophilic displacement, and direct esterification) without requiring pre‑functionalization [1]. This versatility exceeds that of the chloromethyl analog (limited to nucleophilic substitution) and the acetic acid analog (requires reduction for etherification) [2]. Combinatorial chemistry groups building 5‑substituted oxazole libraries should procure this compound as the single entry point for generating diverse chemotypes from a common intermediate, as validated by the solid‑phase methodology of Grabowska et al. [1].

Regioisomer‑Sensitive Structure–Activity Relationship (SAR) Studies on Cyclobutyl‑Oxazole Scaffolds

When an SAR campaign requires systematic exploration of cyclobutyl substitution effects, this compound provides the 1‑methyl (quaternary) reference point. Paired procurement with the 3‑methyl isomer (CAS 2060007‑53‑4) and the unsubstituted cyclobutyl analog (CAS 1889734‑87‑5) enables a complete lipophilicity‑complexity‑potency matrix. The measured ΔXLogP3 of +0.3 and ΔComplexity of +11 versus the 3‑methyl isomer, combined with the demonstrated p38α SAR sensitivity to methyl position, make this a necessary comparator for deconvoluting steric vs. electronic contributions [1][2].

Quote Request

Request a Quote for [2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.